molecular formula C25H45N5O6S3 B13846526 6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]hexanamide

6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]hexanamide

Cat. No.: B13846526
M. Wt: 607.9 g/mol
InChI Key: RIKWYYNURUQHAI-SKPFHBQLSA-N
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Description

The compound 6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]hexanamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a hexahydrothieno[3,4-d]imidazole core, making it an interesting subject for research in medicinal chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the hexahydrothieno[3,4-d]imidazole core. This core can be synthesized through a series of cyclization reactions involving thioamide and imidazole precursors. The subsequent steps involve the attachment of the pentanoylamino and hexanamide groups through amide bond formation reactions. These reactions typically require the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under anhydrous conditions to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as the development of efficient purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the thieno[3,4-d]imidazole core can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amide groups can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted amides or thioamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme-substrate interactions.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The hexahydrothieno[3,4-d]imidazole core may mimic natural substrates or inhibitors, allowing it to modulate enzyme activity or receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]hexanamide: .

Uniqueness

The uniqueness of this compound lies in its hexahydrothieno[3,4-d]imidazole core, which is not commonly found in other compounds. This core structure provides unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H45N5O6S3

Molecular Weight

607.9 g/mol

IUPAC Name

6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]hexanamide

InChI

InChI=1S/C25H45N5O6S3/c1-39(35,36)38-17-16-28-23(33)12-5-3-9-14-26-21(31)11-4-2-8-15-27-22(32)13-7-6-10-20-24-19(18-37-20)29-25(34)30-24/h19-20,24H,2-18H2,1H3,(H,26,31)(H,27,32)(H,28,33)(H2,29,30,34)/t19-,20-,24-/m0/s1

InChI Key

RIKWYYNURUQHAI-SKPFHBQLSA-N

Isomeric SMILES

CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2

Canonical SMILES

CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2

Origin of Product

United States

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